REACTION_CXSMILES
|
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][C:8]1[CH:9]=[CH:10][C:11](S(O)(=O)=O)=[CH:12][CH:13]=1.[OH2:18].Cl[CH2:20]Cl>>[C:13]([CH:12]([O:18][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1)[CH2:11][CH2:10][CH2:9][CH2:8][CH3:7])#[CH:20] |f:1.2|
|
Name
|
S-2-(1-Ethynyl-hexyloxy)-tetrahydropyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
S-oct-1-yn-3-ol
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
901 mg
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aq. NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM (20 mL×3)
|
Type
|
WASH
|
Details
|
washed with water (20 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4 the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel chromatography (AcOEt:hexane=1:10)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C(CCCCC)OC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |